![molecular formula C24H24FN5O2 B2429904 9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-44-4](/img/structure/B2429904.png)
9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.
BenchChem offers high-quality 9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Treatment of Neurodegenerative Diseases
- Compounds similar to 9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have been studied for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds interact with adenosine receptors and inhibit monoamine oxidases (MAO), which are significant drug targets for these diseases (Koch et al., 2013).
Water-Soluble Derivatives for Neurodegenerative Diseases
- Derivatives of the compound, designed as water-soluble tricyclic xanthine derivatives, have been created and assessed for their potential as multitarget drugs for neurodegenerative diseases. They exhibit dual-target-directed antagonistic activities at adenosine receptor subtypes and inhibit monoamine oxidases, offering potential advantages over single-target therapeutics (Brunschweiger et al., 2014).
Dual-Target Directed Ligands
- Research has focused on developing ligands based on annelated xanthine scaffold with aromatic substituents, which combine adenosine receptor antagonistic activity with MAO-B inhibition. These novel compounds may offer symptomatic relief and disease-modifying effects, particularly for Parkinson's disease (Załuski et al., 2019).
Antagonists and Monoamine Oxidase Inhibitors
- Annelated purinedione derivatives have been explored as potential multiple-target ligands for adenosine receptors and monoamine oxidases. These studies aim to provide symptomatic and neuroprotective effects in the treatment of Parkinson's disease (Kuder et al., 2020).
Binding Affinity and Modes at Adenosine Receptors
- There's ongoing research into the binding affinity and modes of similar compounds at human and rat adenosine receptors. This research helps in understanding the structure-activity relationship for these compounds and their potential therapeutic application (Szymańska et al., 2016).
Antiinflammatory Activity
- Some compounds based on the pyrimidopurinedione ring system show antiinflammatory activity, comparable to naproxen, in models of chronic inflammation. They also exhibit cyclooxygenase inhibitory activity and lack gastric ulcer inducing potential (Kaminski et al., 1989).
properties
IUPAC Name |
9-(2,3-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-15-6-4-7-19(16(15)2)28-12-5-13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-8-10-18(25)11-9-17/h4,6-11H,5,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFILHPRJZYEEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2429821.png)
![N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2429825.png)

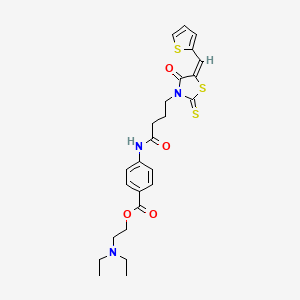
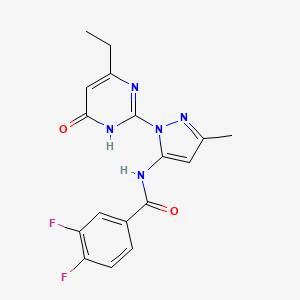
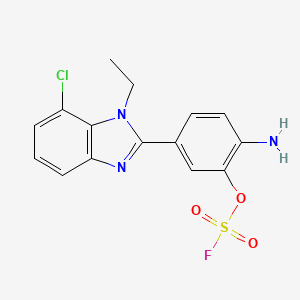
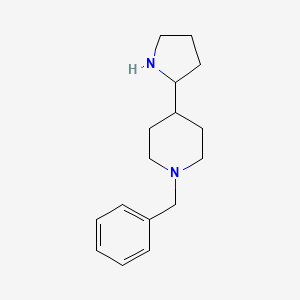
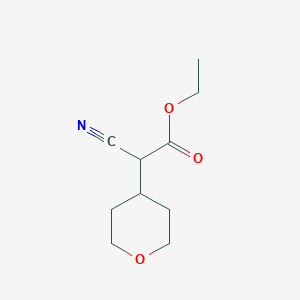
![1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2429836.png)
![2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429837.png)
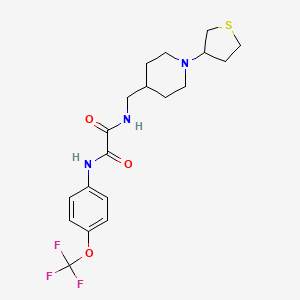
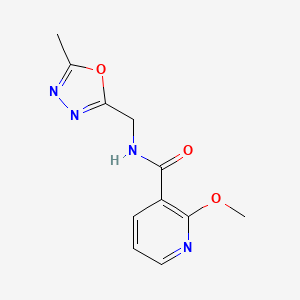

![1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2429844.png)